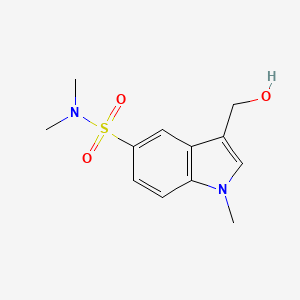

3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a hydroxymethyl group, a trimethylated nitrogen atom, and a sulfonamide group attached to the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

N-Methylation: The nitrogen atom in the indole ring is trimethylated using methyl iodide in the presence of a base such as sodium hydride.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-(Carboxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide.

Reduction: Formation of 3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-amine.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds related to 3-(hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide exhibit notable antimicrobial properties. A study evaluated a series of indole derivatives, including sulfonamides, for their antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives displayed significant zones of inhibition and low minimum inhibitory concentrations (MICs), suggesting their potential as effective antibacterial agents .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. A specific focus has been on the ability of these compounds to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. For instance, new indolesulfonamide derivatives demonstrated submicromolar to nanomolar IC50 values against several human tumor cell lines. These compounds were found to induce mitotic arrest followed by apoptosis in cancer cells, highlighting their potential as novel anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of indole derivatives. Modifications at various positions on the indole ring can significantly influence biological activity. For example, the introduction of polar groups at the indole 3-position has been shown to enhance both potency and solubility, making these compounds more suitable for therapeutic applications .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Compound A | 17 | 10 |

| Compound B | 14 | 15 |

| Compound C | 12 | 20 |

| Penicillin | 30 | - |

Table 2: Anticancer Potency of Indolesulfonamides

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Indolesulfonamide A | HeLa | 50 |

| Indolesulfonamide B | MCF-7 | 75 |

| Indolesulfonamide C | A549 | 100 |

Case Study 1: Development of Antimicrobial Agents

In a recent study focusing on the synthesis and evaluation of new indolesulfonamides, researchers reported that several analogues demonstrated enhanced antibacterial activity compared to traditional antibiotics. The study utilized agar diffusion methods to assess efficacy against common bacterial pathogens, providing a promising avenue for developing new treatments for resistant infections .

Case Study 2: Targeting Cancer Cells

Another significant investigation explored the anticancer capabilities of modified indolesulfonamides in various human cancer cell lines. The findings revealed that certain substitutions on the indole ring improved binding affinity to tubulin, leading to increased cytotoxicity in vitro. This study emphasizes the importance of structural modifications in enhancing therapeutic potential against cancer .

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in microorganisms. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to antimicrobial effects.

Comparación Con Compuestos Similares

Similar Compounds

3-(Hydroxymethyl)-1H-indole-5-sulfonamide: Lacks the trimethylation on the nitrogen atom, resulting in different chemical reactivity and biological activity.

N,N,1-Trimethyl-1H-indole-5-sulfonamide: Lacks the hydroxymethyl group, affecting its solubility and reactivity.

3-(Hydroxymethyl)-N-methyl-1H-indole-5-sulfonamide: Has only one methyl group on the nitrogen atom, leading to different steric and electronic properties.

Uniqueness

3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide is unique due to the combination of its hydroxymethyl, trimethylated nitrogen, and sulfonamide groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Actividad Biológica

3-(Hydroxymethyl)-N,N,1-trimethyl-1H-indole-5-sulfonamide, with the CAS number 1243020-13-4, is a synthetic compound belonging to the indole family. Its unique structure features a hydroxymethyl group, a trimethylated nitrogen atom, and a sulfonamide group attached to the indole ring. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula: C12H16N2O3S

- Molecular Weight: 268.33 g/mol

- Structure: The compound's structure can be represented as follows:

The mechanism of action for this compound primarily involves its interaction with biological targets through the sulfonamide group. This group can mimic para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis in microorganisms. This inhibition disrupts folic acid production, which is essential for DNA synthesis and cell division, leading to antimicrobial effects.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains by inhibiting their growth through the aforementioned mechanism.

Anticancer Activity

Studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its cytotoxic effects on different cancer cell lines using assays such as MTT and cell cycle analysis. The results suggest that it may induce apoptosis in cancer cells by disrupting their proliferative capacity.

Inhibition of Carbonic Anhydrases

Recent studies have focused on the inhibition of carbonic anhydrases (CAs), which are important therapeutic targets in cancer and other diseases. The compound demonstrated selective inhibition against specific isoforms of CAs, particularly hCA IX and XII. Inhibition constants (Ki) for these isoforms were found to be lower than 10 nM, indicating potent activity .

| Target | Inhibition Constant (Ki) |

|---|---|

| hCA IX | < 10 nM |

| hCA XII | < 10 nM |

| hCA I | Not significantly inhibited |

| hCA II | Not significantly inhibited |

Study on Anticancer Activity

In a study assessing the anticancer properties of various indole derivatives, this compound was tested against several tumor cell lines. The compound exhibited IC50 values in the low micromolar range, demonstrating its potential as a lead compound for further development .

Study on Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of this compound against carbonic anhydrases. It was found that the compound effectively inhibited both α- and β-CAs from different species, suggesting its utility in designing new therapeutic agents targeting these enzymes .

Propiedades

IUPAC Name |

3-(hydroxymethyl)-N,N,1-trimethylindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-7,15H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMVXVVIAJXRNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.